Technical Guide: Chemical Structure & Utility of 3-Fluoro-2-methyl-5-nitropyridine
Technical Guide: Chemical Structure & Utility of 3-Fluoro-2-methyl-5-nitropyridine
This technical guide details the chemical structure, synthesis, and reactivity of 3-Fluoro-2-methyl-5-nitropyridine , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
3-Fluoro-2-methyl-5-nitropyridine (CAS: 1806428-76-1) is a trisubstituted pyridine derivative characterized by a unique substitution pattern that balances steric constraint with electronic activation. In drug discovery, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors and PET radiotracers. The C3-fluorine atom provides metabolic stability and modulates pKa, while the C5-nitro group acts as a masked amino handle. The C2-methyl group, activated by the electron-deficient ring, offers a versatile site for chain extension via condensation or oxidation.
Part 1: Structural Characterization & Properties
The physicochemical profile of 3-Fluoro-2-methyl-5-nitropyridine is defined by the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 1806428-76-1 |
| IUPAC Name | 3-Fluoro-2-methyl-5-nitropyridine |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Pale yellow to off-white solid |
| Predicted LogP | ~1.5 (Lipophilic, suitable for CNS penetration) |
| H-Bond Acceptors | 4 (N-pyridine, NO₂) |
| Electronic Character | Highly electron-deficient (π-deficient) |
Spectroscopic Signatures (NMR)
Researchers should validate the structure using ¹H and ¹³C NMR.[1][2] The fluorine atom at C3 introduces characteristic splitting patterns.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.0 ppm (d): H6 proton. It appears as a doublet due to long-range coupling with the C3-Fluorine (
Hz) and is highly deshielded by the adjacent ring nitrogen and nitro group. -
δ ~8.0 ppm (dd): H4 proton. Appears as a doublet of doublets, coupling with H6 and the C3-Fluorine (
Hz). -
δ ~2.7 ppm (d): Methyl protons (CH₃). Often appear as a doublet due to coupling with the adjacent C3-Fluorine (
Hz).
-
Part 2: Synthetic Pathways
The synthesis of 3-Fluoro-2-methyl-5-nitropyridine presents a regioselectivity challenge. The most authoritative and scalable route involves the electrophilic nitration of the commercially available precursor, 3-fluoro-2-methylpyridine.
Primary Route: Electrophilic Aromatic Substitution
This protocol relies on the directing effects of the substituents. The methyl group (C2) is ortho/para directing, and the fluorine (C3) is ortho/para directing. The pyridine nitrogen is meta directing. The C5 position is para to the methyl group and beta to the nitrogen, making it the most favorable site for electrophilic attack.
Experimental Protocol: Nitration of 3-Fluoro-2-methylpyridine
Reagents:
-
3-Fluoro-2-methylpyridine (1.0 equiv)
-
Sulfuric Acid (H₂SO₄), conc. (solvent/catalyst)[2][3][4][5][6]
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (10 volumes) and cool to 0–5°C in an ice bath.
-
Addition: Slowly add 3-Fluoro-2-methylpyridine (1.0 equiv) dropwise, maintaining the temperature below 10°C. Caution: Exothermic.
-
Nitration: Add fuming HNO₃ (1.5 equiv) or solid KNO₃ portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS. If conversion is incomplete, heat gently to 50°C.
-
Quench: Pour the reaction mixture carefully onto crushed ice (20 volumes).
-
Neutralization: Neutralize the aqueous solution with solid Na₂CO₃ or NaOH solution to pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 10 volumes). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the product as a yellow solid.
Synthetic Logic Diagram
The following diagram illustrates the synthesis and subsequent functionalization logic.
Figure 1: Synthetic workflow transforming the precursor into the target scaffold and its downstream derivatives.
Part 3: Reactivity & Functionalization
The chemical utility of 3-Fluoro-2-methyl-5-nitropyridine stems from its three distinct functional handles.
The Activated Methyl Group (C2)
The methyl group at C2 is significantly acidified by the electron-withdrawing nature of the pyridine ring and the para-nitro group.
-
Reactivity: It can be deprotonated by weak bases (e.g., piperidine, DBU) to undergo condensation reactions with aromatic aldehydes.
-
Application: Synthesis of styryl-pyridines or chain extension to form bicyclic systems.
The Nitro Group (C5)
The nitro group serves as a latent amine.
-
Reduction: Standard catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH, SnCl₂) converts the nitro group to an amine (3-Fluoro-2-methyl-5-aminopyridine).
-
Utility: The resulting aniline is a primary building block for urea- or amide-based kinase inhibitors.
The Fluorine Atom (C3)
Unlike C2- or C4-fluoropyridines, the C3-fluorine is not highly activated for Nucleophilic Aromatic Substitution (SₙAr) because it is meta to the ring nitrogen and meta to the nitro group.
-
Stability: It is generally stable to mild nucleophiles, which is advantageous for metabolic stability.
-
Substitution: Displacement requires forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination) if functionalization at this position is required.
Part 4: Medicinal Chemistry Applications[2][8][9]
Bioisosterism & Metabolic Stability
In drug design, the 3-fluoro substituent serves two roles:
-
Metabolic Blocking: It blocks the C3 position from oxidative metabolism (e.g., by cytochrome P450s), prolonging the half-life of the drug.
-
Conformational Lock: The fluorine atom exerts a steric influence (van der Waals radius ~1.47 Å) that can lock the conformation of the adjacent methyl group or N-substituents, potentially improving binding affinity to target enzymes like kinases.
Known Scaffold Analogues
This core is structurally related to inhibitors of:
-
c-Met Kinase: Analogues of Crizotinib where the pyridine ring is modified.
-
USP7: Nitropyridine-based covalent inhibitors often utilize the nitro-group reduction pathway to attach warheads.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12408184 (Isomer Reference). Retrieved from [Link]
-
Bakke, J. M., & Ranes, E. (2005).[7] Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry. (Demonstrates nitration regioselectivity in substituted pyridines).
-
Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context for fluorine bioisosterism).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
